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molecular formula C10H19NO4S B2631374 1-(Butylsulfonyl)piperidine-3-carboxylic acid CAS No. 923155-63-9

1-(Butylsulfonyl)piperidine-3-carboxylic acid

Cat. No. B2631374
M. Wt: 249.33
InChI Key: JROBQIFLLHROKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367698B2

Procedure details

1N-sodium hydroxide aqueous solution (4.1 mL) was added to nipecotic acid (500 mg, 3.87 mmol), and, under ice-cooling, butanesulfonylchloride (0.98 mL, 7.74 mmol) was added dropwise. The mixture was raised to room temperature, and stirred for 15 hours. The reaction mixture was then extracted with chloroform. The organic layer was collected, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was then purified using silica gel column chromatography to obtain the target (354 mg, 37%).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[CH2:11][CH2:10][CH2:9][CH:5]([C:6]([OH:8])=[O:7])[CH2:4]1.[CH2:12]([S:16](Cl)(=[O:18])=[O:17])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([S:16]([N:3]1[CH2:11][CH2:10][CH2:9][CH:5]([C:6]([OH:8])=[O:7])[CH2:4]1)(=[O:18])=[O:17])[CH2:13][CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
N1CC(C(=O)O)CCC1
Step Two
Name
Quantity
0.98 mL
Type
reactant
Smiles
C(CCC)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was then purified
CUSTOM
Type
CUSTOM
Details
to obtain the target (354 mg, 37%)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(CCC)S(=O)(=O)N1CC(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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